1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene
Description
1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring a five-membered conjugated diene ring. The tert-butyl group at position 1 and the isopropyl group at position 4 introduce significant steric bulk, which influences its electronic and steric properties. Cyclopentadiene derivatives are pivotal in organic synthesis, particularly in Diels-Alder reactions, due to their inherent ring strain and high reactivity . The tert-butyl and isopropyl substituents modulate reactivity by altering electron density and steric accessibility, making this compound distinct from simpler cyclopentadienes.
Properties
IUPAC Name |
1-tert-butyl-4-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNOLNOYIKZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188515 | |
| Record name | 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132380-78-0 | |
| Record name | 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132380-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following compounds share structural or functional similarities with 1-tert-butyl-4-propan-2-ylcyclopenta-1,3-diene:
Key Observations:
- Ring Size Effects : Cyclopentadiene derivatives (5-membered) exhibit greater ring strain and higher reactivity in cycloadditions compared to cyclohexadienes (6-membered). The tert-butyl/isopropyl substituents in the target compound further modulate reactivity by introducing steric hindrance .
- Electronic Properties: HOMO-LUMO gaps in substituted dienes are critical for reactivity. For example, in pyridino-cyclohexa-diene irontricarbonyl complexes, HOMO localization on the diene and metal enhances electron donation . While direct data for the target compound is lacking, bulky substituents likely lower HOMO energy, reducing electrophilicity.
Physical Properties
- Melting Point : Cyclopentadiene derivatives with bulky groups (e.g., tert-butyl) often exhibit higher melting points due to improved crystal packing. For example, a related spirocyclic compound (3ac) is a yellow solid , while α-phellandrene and α-terpinene are liquids .
- Solubility : Increased hydrophobicity from tert-butyl/isopropyl groups likely reduces solubility in polar solvents compared to linear dienes like 2,3-dimethylbuta-1,3-diene .
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